molecular formula C9H9Cl2N3 B1632416 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine CAS No. 771510-32-8

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1632416
CAS No.: 771510-32-8
M. Wt: 230.09 g/mol
InChI Key: VAAJGCDAYQIYPO-UHFFFAOYSA-N
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Description

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C9H9Cl2N3. It is characterized by the presence of two chlorine atoms at the 5 and 7 positions, an isopropyl group at the 3 position, and a fused pyrazolo[1,5-a]pyrimidine ring system.

Chemical Reactions Analysis

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases, which play a crucial role in cellular signaling pathways. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling events. This inhibition can lead to various biological effects, including anti-inflammatory and anti-proliferative activities .

Comparison with Similar Compounds

5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical reactivity and biological activity.

Properties

IUPAC Name

5,7-dichloro-3-propan-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3/c1-5(2)6-4-12-14-8(11)3-7(10)13-9(6)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAJGCDAYQIYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610428
Record name 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771510-32-8
Record name 5,7-Dichloro-3-(propan-2-yl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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